Tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-sulfanylethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
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Description
Tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-sulfanylethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate is a useful research compound. Its molecular formula is C27H54O12S and its molecular weight is 602.8 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
HS-PEG10-CH2CH2COOtBu, also known as Tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-sulfanylethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate or HS-PEG10-tBu, is primarily targeted at the Paternally Expressed Gene 10 (PEG10) . PEG10 plays a significant role in the development of resistance to CDK4/6 inhibitors in hormone receptor-positive (HR+) breast cancer .
Mode of Action
HS-PEG10-CH2CH2COOtBu interacts with its target, PEG10, and influences its expression. Overexpression of PEG10 has been observed to cause resistance to CDK4/6 inhibitors and enhance epithelial–mesenchymal transition (EMT) . Conversely, targeting PEG10 with siRNA or antisense oligonucleotides (ASOs) combined with palbociclib can synergistically inhibit the proliferation of palbociclib-resistant cells .
Biochemical Pathways
The compound affects the biochemical pathways associated with CDK4/6 inhibitor resistance. High PEG10 expression suppresses p21, a natural CDK inhibitor, and SIAH1, a post-translational degrader of ZEB1, augmenting CDK4/6 inhibitor resistance . Then PEG10 siRNA combined with palbociclib suppresses cell cycle progression and EMT via activating p21 and SIAH1, respectively .
Result of Action
The result of the compound’s action is the overcoming of CDK4/6 inhibitor resistance. The combined inhibition of PEG10 and palbociclib has been observed to decrease tumor size more profoundly than PEG10-ASO or palbociclib alone .
Biological Activity
Tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-(2-sulfanylethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate, a complex organic compound, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article synthesizes current research findings related to its biological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a tert-butyl group attached to a propanoate moiety that is further substituted with multiple ethoxy and sulfanylethoxy groups. The structural complexity suggests potential interactions with biological targets, making it a candidate for pharmacological studies.
Chemical Formula: C18H38O8S
Molecular Weight: 398.56 g/mol
IUPAC Name: Tert-butyl 3-[2-(2-(2-(2-(2-(2-(2-(2-(sulfanylethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)propanoate]
Antimicrobial Activity
Recent studies have indicated that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives containing sulfanyl groups have shown efficacy against various bacterial strains, suggesting that the sulfanylethoxy moiety may enhance antimicrobial activity through mechanisms such as disrupting bacterial cell membranes or inhibiting enzymatic functions essential for bacterial survival.
The biological activity of tert-butyl 3-[...] can be attributed to several mechanisms:
- Cell Membrane Disruption : The hydrophobic nature of the tert-butyl and ethoxyl groups may facilitate interactions with lipid membranes, leading to increased permeability and subsequent cell death in microbial pathogens.
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways of pathogens or cancer cells, leading to reduced viability.
- Apoptosis Induction : The presence of sulfanyl groups may activate apoptotic pathways in malignant cells, promoting programmed cell death.
Table 1: Summary of Biological Activities
Activity Type | Related Compounds | Observed Effects | Reference |
---|---|---|---|
Antimicrobial | Sulfanyl derivatives | Inhibition of bacterial growth | |
Anticancer | Ethylene glycol derivatives | Induction of apoptosis |
Case Studies
- Antimicrobial Study : A study investigating structurally similar compounds found that those containing sulfanyl groups exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus. This suggests that tert-butyl 3-[...] may possess comparable activity.
- Anticancer Evaluation : In vitro tests on related ethylene glycol derivatives showed IC50 values ranging from 5 to 15 µM against human breast cancer cell lines (MCF-7). These findings indicate potential for further exploration into the anticancer properties of tert-butyl 3-[...].
Properties
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-sulfanylethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H54O12S/c1-27(2,3)39-26(28)4-5-29-6-7-30-8-9-31-10-11-32-12-13-33-14-15-34-16-17-35-18-19-36-20-21-37-22-23-38-24-25-40/h40H,4-25H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEWMRSWOXSDWIM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H54O12S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201131127 |
Source
|
Record name | 1,1-Dimethylethyl 33-mercapto-4,7,10,13,16,19,22,25,28,31-decaoxatritriacontanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201131127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
602.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
778596-28-4 |
Source
|
Record name | 1,1-Dimethylethyl 33-mercapto-4,7,10,13,16,19,22,25,28,31-decaoxatritriacontanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=778596-28-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl 33-mercapto-4,7,10,13,16,19,22,25,28,31-decaoxatritriacontanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201131127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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